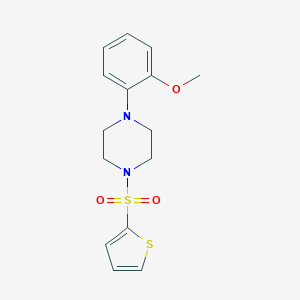![molecular formula C24H21N3O B299394 N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B299394.png)
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide, also known as MPD, is a chemical compound that has been widely used in scientific research. MPD is a small molecule that belongs to the class of acetamide derivatives. It has been extensively studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has also been found to modulate the activity of the protein kinase C (PKC) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of specific genes involved in cellular processes. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has also been found to increase the levels of specific neurotransmitters in the brain, including dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, it also has some limitations, including its poor solubility in aqueous solutions and its limited stability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Orientations Futures
There are several future directions for research on N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide. One area of interest is the development of more potent and selective inhibitors of PDE10A, which could have therapeutic potential for the treatment of neurological disorders such as schizophrenia and Huntington's disease. Another area of interest is the investigation of the role of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide in the regulation of specific signaling pathways and cellular processes. Additionally, the use of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide as a tool compound for the study of specific proteins and pathways could lead to the identification of new drug targets and the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-aminobenzophenone in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction proceeds under mild conditions, and the product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. It has been shown to have potent antiproliferative activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has also been found to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Furthermore, N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide has been used as a tool compound to study the role of specific proteins and signaling pathways in cellular processes.
Propriétés
Nom du produit |
N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2-diphenylacetamide |
|---|---|
Formule moléculaire |
C24H21N3O |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[4-(3-methylpyrazol-1-yl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H21N3O/c1-18-16-17-27(26-18)22-14-12-21(13-15-22)25-24(28)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,23H,1H3,(H,25,28) |
Clé InChI |
MIJKZYVYXZXKLA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)

![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)

![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)
![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)
![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide](/img/structure/B299342.png)